molecular formula C21H15Cl3N2 B2679170 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 329727-31-3

3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2679170
CAS No.: 329727-31-3
M. Wt: 401.72
InChI Key: LJMHRMWLGXZFSV-UHFFFAOYSA-N
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Description

This pyrazoline derivative features a dihydro-1H-pyrazole core substituted with three aryl groups: 4-chlorophenyl at position 3, 2,4-dichlorophenyl at position 5, and phenyl at position 1. Its structure combines electron-withdrawing chlorine substituents with aromatic bulk, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3N2/c22-15-8-6-14(7-9-15)20-13-21(18-11-10-16(23)12-19(18)24)26(25-20)17-4-2-1-3-5-17/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMHRMWLGXZFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate hydrazine derivatives with substituted chalcones. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The chlorophenyl and dichlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce dihydropyrazoles. Substitution reactions can result in a variety of derivatives with different functional groups attached to the phenyl rings.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against various pathogenic bacteria and fungi. For instance, in vitro tests have shown that certain synthesized pyrazoles possess strong antibacterial activity, which could be harnessed for developing new antibiotics .

2. Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound's structural features allow it to inhibit inflammatory pathways effectively. In particular, some studies have compared the anti-inflammatory effects of pyrazole derivatives with established non-steroidal anti-inflammatory drugs (NSAIDs), revealing comparable or superior efficacy in certain cases .

3. Anticancer Potential
Recent investigations into the anticancer properties of pyrazole compounds have highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound has shown promising results in preclinical models against various cancer types, suggesting its potential as a lead compound for cancer therapy .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of synthesized pyrazoles using the microplate Alamar Blue assay. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism Investigation
In another study focusing on the anti-inflammatory effects of pyrazole derivatives, researchers found that these compounds significantly reduced the production of pro-inflammatory cytokines in vitro. The mechanism was linked to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Insights :

  • Chlorine vs.

Key Findings :

  • Enzyme Inhibition: The target compound (5e) shows micromolar-level PLA2 inhibition, whereas thiazole-pyrazoline hybrids (e.g., 77b) exhibit nanomolar EGFR inhibition due to synergistic thiazole-pyrazoline interactions .
  • Antioxidant Activity : Furan-containing analogs (e.g., 5f ) demonstrate superior radical scavenging, likely due to the redox-active furan moiety .

Structure-Activity Relationship (SAR) Analysis

  • Electron-Withdrawing Groups : Chlorine substituents at the 2,4-positions enhance PLA2 binding via hydrophobic interactions, as seen in 5e . Methoxy groups, being electron-donating, improve solubility but reduce target affinity in EGFR inhibitors .
  • Aromatic Bulk : The 1-phenyl group contributes to planar molecular conformations, critical for π-π stacking in enzyme active sites .
  • Heterocyclic Hybrids : Thiazole or triazole integrations (e.g., ) improve pharmacokinetic profiles by modulating metabolic stability .

Physicochemical Properties

Table 3: Physical Properties Comparison

Compound Molecular Weight (g/mol) Predicted Solubility (LogS) Predicted LogP Reference
3-(4-ClPh)-5-(2,4-Cl₂Ph)-1-Ph-4,5-dihydro-1H-pyrazole 415.7 -5.2 5.8
3-(4-MeOPh)-5-(4-ClPh)-1-Ph-4,5-dihydro-1H-pyrazole 392.8 -4.1 4.3
5-(Furan-2-yl)-3-(4-ClPh)-1-Ph-4,5-dihydro-1H-pyrazole 350.8 -3.7 3.9

Insights :

  • The target compound’s high LogP (5.8) reflects its lipophilicity, which may limit aqueous solubility but enhance membrane permeability .
  • Methoxy and furan substituents reduce LogP, improving solubility for systemic applications .

Biological Activity

3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, synthesis, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C21H15Cl3N2C_{21}H_{15}Cl_{3}N_{2} with a molecular weight of approximately 401.72 g/mol. The structure features multiple chlorinated phenyl groups, which are significant for its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Several studies have indicated that pyrazole derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The presence of halogen substituents enhances their antimicrobial efficacy due to increased lipophilicity and interaction with microbial cell membranes .

2. Anticancer Potential
Research has highlighted the potential anticancer properties of pyrazole derivatives. The compound has been evaluated for its inhibitory effects on cancer cell lines, showing promise as an antitumor agent. Mechanistic studies suggest that it may induce apoptosis in cancer cells through various pathways .

3. Anti-inflammatory Properties
Pyrazoles are known for their anti-inflammatory effects, which are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

4. Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of pyrazole derivatives against neurodegenerative diseases. The compound may exert protective effects on neuronal cells by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 125 µg/mL against tested strains .
  • Anticancer Activity : In vitro studies on human colorectal cancer cell lines demonstrated that the compound inhibited cell proliferation significantly compared to control groups. The IC50 values for cell viability were determined to be in the low micromolar range, indicating potent anticancer activity .
  • Neuroprotection : Experimental models assessing neuroinflammation revealed that the compound reduced neuronal cell death by approximately 40% compared to untreated controls when exposed to neurotoxic agents .

Summary Table of Biological Activities

Activity Description Reference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryInhibits COX enzymes, reducing inflammation
NeuroprotectiveProtects neuronal cells from oxidative stress

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or Vilsmeier–Haack reactions. For example, a modified Vilsmeier–Haack protocol involves treating 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF at 0–5°C, followed by hydrolysis to yield the dihydro-pyrazole core . Optimization of stoichiometry (e.g., 1.2 equiv POCl₃) and temperature (stepwise heating to 80°C) improves yields up to 75%. Competing side reactions, such as over-chlorination, are mitigated by controlled reagent addition .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, as demonstrated in studies resolving dihedral angles between aryl rings (e.g., 4-chlorophenyl vs. 2,4-dichlorophenyl groups) . Complementary techniques include:

  • ¹H/¹³C NMR : Assigning pyrazoline ring protons (δ 3.1–4.2 ppm for diastereotopic CH₂) and aromatic protons (δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Confirming C=O stretches (1650–1700 cm⁻¹) in carbonyl-substituted analogs .

Q. How can researchers assess the biological activity of this compound, and what in vitro models are appropriate?

  • Methodological Answer : Pyrazoline derivatives are screened for antibacterial/antifungal activity using MIC (Minimum Inhibitory Concentration) assays against Staphylococcus aureus and Candida albicans . For antioxidant activity, DPPH radical scavenging assays (IC₅₀ values) are standard. Dose-response curves (0.1–100 µM) and structural-activity relationships (SAR) should compare substituent effects (e.g., chloro vs. methoxy groups) .

Advanced Research Questions

Q. What computational strategies can predict reactivity and optimize synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for cyclization steps, identifying rate-limiting barriers (e.g., ΔG‡ ~25 kcal/mol for POCl₃-mediated reactions) . Machine learning (ML) models trained on reaction databases can suggest optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., p-TsOH) to reduce side products .

Q. How do researchers resolve contradictions in reported synthetic yields for similar dihydro-pyrazole derivatives?

  • Methodological Answer : Contradictions often arise from divergent purification methods. For example, column chromatography (silica gel, hexane/EtOAc) may recover 60–70% yield, while recrystallization (ethanol/water) improves purity but reduces yield to 50% . Systematic Design of Experiments (DoE) identifies critical factors (e.g., reaction time, solvent polarity) and validates reproducibility across labs .

Q. What advanced spectroscopic methods elucidate dynamic behavior of this compound in solution?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) detects conformational exchange in the dihydro-pyrazole ring (e.g., chair vs. boat transitions) by monitoring coalescence of CH₂ protons at 298–343 K . 2D NOESY confirms spatial proximity of aryl rings, influencing π-π stacking in supramolecular assemblies .

Q. How can reaction mechanisms for substituent-dependent bioactivity be validated experimentally?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in carbonyl groups) tracks metabolic stability in hepatic microsomal assays . Knockout studies in bacterial strains (e.g., E. coli ΔtolC) differentiate target-specific vs. membrane-disruption modes of action .

Q. What methodologies assess environmental and toxicological risks of this compound?

  • Methodological Answer : OECD Guideline 301 tests (e.g., ready biodegradability in activated sludge) evaluate environmental persistence . Acute toxicity is assessed via Daphnia magna LC₅₀ (48-h exposure) and Ames tests for mutagenicity .

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